2-chloro-5-(4-fluorophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C9H6ClFN2 |
|---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-5-(4-fluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6ClFN2/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |
InChI Key |
CLWFBQXJUWQQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and weight of 2-chloro-5-(4-fluorophenyl)-1H-imidazole
Technical Monograph: Structural Dynamics, Synthesis, and Characterization of 2-Chloro-5-(4-fluorophenyl)-1H-imidazole
Executive Summary and Structural Identity
The compound 2-chloro-5-(4-fluorophenyl)-1H-imidazole represents a critical pharmacophore in medicinal chemistry, specifically within the design of p38 MAP kinase inhibitors and cytokine suppressive anti-inflammatory drugs (CSAIDs). Its structural utility lies in the unique electronic interplay between the electron-withdrawing chlorine at the C2 position and the lipophilic, metabolically stable fluorophenyl moiety at C5.
This guide provides a definitive analysis of its molecular weight, tautomeric behavior, and synthesis, designed for researchers requiring high-fidelity data for lead optimization.
Physicochemical Profile
| Property | Value | Unit | Notes |
| IUPAC Name | 2-chloro-5-(4-fluorophenyl)-1H-imidazole | - | - |
| Molecular Formula | C | - | - |
| Average Molecular Weight | 196.61 | g/mol | Weighted average of natural isotopes |
| Monoisotopic Mass | 196.020355 | Da | Critical for High-Res MS (M+H |
| Heavy Atom Count | 13 | - | - |
| ClogP (Predicted) | ~2.3 - 2.5 | - | Moderate lipophilicity suitable for oral bioavailability |
| H-Bond Donors | 1 | - | N1-H |
| H-Bond Acceptors | 1 | - | N3 (reduced basicity due to C2-Cl) |
Molecular Architecture and Tautomeric Equilibrium
A frequent source of error in the characterization of imidazoles is the neglect of annular tautomerism. In solution, 2-chloro-5-(4-fluorophenyl)-1H-imidazole exists in a rapid equilibrium with its 4-substituted tautomer.
The Mechanism: The proton on the pyrrole-like nitrogen (N1) is labile. It shifts to the pyridine-like nitrogen (N3), effectively swapping the bond orders and the numbering of the ring substituents.
-
Tautomer A: 2-chloro-5 -(4-fluorophenyl)-1H-imidazole
-
Tautomer B: 2-chloro-4 -(4-fluorophenyl)-1H-imidazole
This phenomenon complicates NMR interpretation, often resulting in broadened signals for the ring carbons at room temperature.
Visualization: Annular Tautomerism Dynamics
The following diagram illustrates the proton migration pathway that defines the structural ambiguity of this molecule in protic solvents.
Figure 1: Fast-exchange tautomeric equilibrium of the imidazole ring in solution.
Synthetic Methodology
To ensure high purity and regioselectivity, a direct halogenation approach of the parent imidazole is recommended over cyclization methods that might yield regioisomeric mixtures.
Validated Synthesis Protocol
Objective: Synthesis of 2-chloro-5-(4-fluorophenyl)-1H-imidazole from 4-(4-fluorophenyl)-1H-imidazole.
Reagents:
-
Substrate: 4-(4-fluorophenyl)-1H-imidazole (commercially available or synthesized via Bredereck synthesis).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-(4-fluorophenyl)-1H-imidazole in anhydrous Acetonitrile (0.2 M concentration). Ensure the system is under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 1.05 eq of NCS portion-wise over 15 minutes. Scientific Rationale: Low temperature prevents over-chlorination at the C4/C5 positions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting material.
-
Quench & Workup: Concentrate the solvent in vacuo. Redissolve in Ethyl Acetate and wash with water (x2) and brine (x1).
-
Purification: Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography.
Visualization: Synthetic Pathway
The following logic flow details the critical decision points in the synthesis.
Figure 2: Electrophilic chlorination workflow for C2-functionalization.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be obtained.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Expected Signal:
-
[M+H]
: 197.02 Da. -
Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the
Cl / Cl isotopes. This is the definitive confirmation of successful chlorination.
-
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
(Preferred to slow down proton exchange). -
Key Signals:
- ~12.5–13.0 ppm (br s, 1H, NH): Broad due to hydrogen bonding/exchange.
- ~7.8 ppm (s, 1H, C4-H): The diagnostic singlet. If this is missing, over-chlorination occurred.
- ~7.8–7.2 ppm (m, 4H, Ar-H): The AA'BB' system of the p-fluorophenyl group.
References
-
PubChem. (n.d.). Compound Summary: Imidazole Derivatives. National Library of Medicine. Retrieved from [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole synthetic routes).
- Boehringer Ingelheim. (2000). Substituted Imidazoles as p38 MAP Kinase Inhibitors. Patent WO2000017175. (Foundational SAR for 2-chloro-4/5-aryl imidazoles).
2-chloro-5-(4-fluorophenyl)-1H-imidazole CAS number and identifiers
This technical guide details the properties, synthesis, and applications of 2-chloro-5-(4-fluorophenyl)-1H-imidazole , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors.
Executive Summary
2-Chloro-5-(4-fluorophenyl)-1H-imidazole (often tautomerically referred to as the 4-isomer) is a halogenated imidazole derivative serving as a versatile building block in drug discovery.[1] Its structural significance lies in the 2-chloro "handle," which allows for precise electrophilic or nucleophilic substitutions, and the 4-fluorophenyl moiety, a pharmacophore frequently associated with metabolic stability and kinase binding affinity. This compound is most notably recognized as a precursor in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors , such as the pyridinyl-imidazole class (e.g., SB-203580).
Chemical Identity & Properties
The compound exists in tautomeric equilibrium. In the absence of N-substitution, the 4- and 5-positions are equivalent. For clarity, this guide references the 4-aryl tautomer as the primary structure in synthesis, though the 5-aryl nomenclature is chemically valid.
Table 1: Physicochemical Identifiers
| Property | Detail |
| Chemical Name | 2-Chloro-4-(4-fluorophenyl)-1H-imidazole |
| Tautomer Name | 2-Chloro-5-(4-fluorophenyl)-1H-imidazole |
| Parent Compound CAS | 65020-70-4 (4-(4-Fluorophenyl)-1H-imidazole) |
| Derivative Status | Custom synthesis intermediate; often prepared in situ or on-demand. |
| Molecular Formula | C |
| Molecular Weight | 196.61 g/mol |
| SMILES | Fc1ccc(cc1)-c2[nH]c(Cl)n2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
| pKa (Calc) | ~10.5 (N-H acidity), ~3.0 (Conjugate acid) |
Synthetic Pathways
The synthesis of 2-chloro-5-(4-fluorophenyl)-1H-imidazole typically follows a two-stage protocol : construction of the aryl-imidazole core followed by regioselective C2-halogenation.
Core Synthesis Workflow
-
Cyclization: Reaction of
-bromo-4-fluoroacetophenone with formamide (Bredereck synthesis) yields the parent imidazole. -
Chlorination: Electrophilic aromatic substitution at the C2 position using N-chlorosuccinimide (NCS) or sulfuryl chloride (
).
Figure 1: Step-wise synthesis from commercially available acetophenone precursors.
Experimental Protocol: C2-Chlorination
This protocol describes the conversion of the parent scaffold (CAS 65020-70-4) to the 2-chloro derivative. This method is preferred over direct cyclization with chloro-amidine precursors due to higher regiocontrol.
Materials
-
Substrate: 4-(4-Fluorophenyl)-1H-imidazole (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: THF or CHCl
(Anhydrous) -
Quench: Sat. NaHCO
, Sodium thiosulfate
Methodology
-
Dissolution: Charge a round-bottom flask with 4-(4-fluorophenyl)-1H-imidazole and anhydrous THF (0.2 M concentration). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes to prevent exotherm-driven over-chlorination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The product will be less polar than the starting material.
-
Work-up:
-
Dilute with EtOAc.
-
Wash with 10%
(to remove excess oxidant). -
Wash with Sat. NaHCO
and Brine. -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO
, gradient 0-40% EtOAc in Hexanes).
Scientific Insight: The C2 position of the imidazole ring is the most electron-rich site after the N-atoms. However, the C4/C5 positions are blocked by the phenyl group or sterically hindered, directing the electrophilic chlorine to C2.
Applications in Drug Discovery[1]
The 2-chloro-5-(4-fluorophenyl)-1H-imidazole scaffold is a "privileged structure" in kinase inhibition.
p38 MAP Kinase Inhibition
This molecule is a direct structural analog of the core found in SB-203580 and SB-202190 . In these drugs, the 2-position is often substituted with a sulfinyl-phenyl or amino group, and the 5-position (adjacent to the fluorophenyl) bears a 4-pyridyl ring.
-
Role: The 2-chloro group acts as a leaving group for
reactions or Palladium-catalyzed couplings to install the "hinge-binding" motif required for kinase activity.
Functionalization Logic (SAR)
Researchers utilize the orthogonal reactivity of the molecule to build libraries:
-
N1-Alkylation: Occurs readily with alkyl halides (NaH base).
-
C2-Displacement: The chlorine is displaceable by amines (to form 2-aminoimidazoles) or thiols.
-
C2-Coupling: Suzuki-Miyaura coupling with aryl boronic acids.
Figure 2: Structure-Activity Relationship (SAR) expansion points.
Safety & Handling
-
Hazards: Like many halogenated heterocycles, this compound is likely an irritant (Skin/Eye/Respiratory).
-
GHS Classification (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
-
Sigma-Aldrich. 4-(4-Fluorophenyl)-1H-imidazole Product Sheet (CAS 65020-70-4). Retrieved from
-
Santa Cruz Biotechnology. 4-(4-Fluorophenyl)-1H-imidazole Properties.[2] Retrieved from [2]
-
PubChem. Compound Summary: 4-(4-Fluorophenyl)-1H-imidazole.[1] Retrieved from
-
Gallagher, T. F., et al. (1997). Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles: Inhibition of CSBP Kinase. Bioorganic & Medicinal Chemistry.[1] (Foundational text on p38 inhibitors utilizing this scaffold).
- Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs. Journal of Medicinal Chemistry. (Describes the synthesis of the imidazole core).
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Chloro-Imidazole Derivatives
Executive Summary
The Suzuki-Miyaura cross-coupling of 2-chloro-imidazole derivatives presents a distinct set of challenges compared to their bromo- or iodo- counterparts. While 2-chloroimidazoles are often more commercially available and atom-economical, the high bond dissociation energy of the C–Cl bond (approx. 95 kcal/mol) and the potential for catalyst poisoning by the imidazole nitrogens require specialized catalytic systems.
This application note details optimized protocols using bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) complexes. We provide a validated workflow to transition from initial screening to scalable synthesis, ensuring high turnover frequencies (TOF) and minimal hydrodehalogenation side products.
Critical Challenges & Mechanistic Insights
The Reactivity Gap
The oxidative addition of Pd(0) into the C(2)–Cl bond of imidazole is the rate-determining step. Unlike electron-deficient chloropyridines, the imidazole ring is electron-rich (
Catalyst Poisoning
The N3 nitrogen of the imidazole ring is a competent
Strategic Solution: Use ligands with significant steric bulk (e.g., XPhos, SPhos, Catacxium A) to prevent substrate coordination to the metal center while facilitating the reductive elimination step.
N-H Acidity
If using 2-chloro-1H-imidazole (unprotected), the N1 proton (
-
Recommendation: Always protect the N1 position (Methyl, SEM, Boc, Benzyl) prior to coupling unless using specific "water-soluble" protocols with large excess of base.
Decision Matrix & Workflow
The following flowchart illustrates the logical pathway for selecting reaction conditions based on substrate properties.
Figure 1: Decision tree for optimizing Suzuki coupling of 2-chloro-imidazoles.
Optimized Reaction Protocols
Protocol A: The "Gold Standard" (Buchwald G3/G4 Systems)
This protocol utilizes pre-formed palladium precatalysts which ensure a 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult chlorides.
Applicability: General purpose, high functional group tolerance.
Reagents:
-
Catalyst: XPhos Pd G3 or G4 (2–5 mol%)
-
Boronic Acid: 1.2 – 1.5 equivalents
-
Base:
(0.5 M in water) or (solid, 2.0 equiv) -
Solvent: 1,4-Dioxane or THF
-
Temperature: 60°C – 80°C
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the 2-chloro-1-substituted-imidazole (1.0 equiv), boronic acid/ester (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M).
-
Base: Add degassed 0.5 M aqueous
(2.0 equiv). -
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800+ rpm) to ensure biphasic mixing.
-
Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temperature to 100°C.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Sterically Demanding / Deactivated Systems (PEPPSI-IPr)
For cases where the boronic acid is bulky (ortho-substituted) or the imidazole has electron-donating groups, the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior due to the strong
Applicability: Sterically hindered substrates, very electron-rich imidazoles.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Temperature: 80°C – 100°C
Step-by-Step Procedure:
-
Charge: Add 2-chloroimidazole (1.0 equiv), boronic acid (1.5 equiv), Pd-PEPPSI-IPr (0.02 equiv), and
(2.0 equiv) to a vial. -
Inert: Purge with Argon (3x).
-
Solvent: Add anhydrous Dioxane (0.2 M). Note: Strictly anhydrous conditions often improve yield with PEPPSI catalysts.
-
Reaction: Heat to 80°C for 4–16 hours.
-
Filtration: Filter through a celite pad (to remove insoluble Cesium salts) before aqueous workup.
Comparative Data: Catalyst Screening
The following table summarizes typical conversion rates for the coupling of 2-chloro-1-methylimidazole with phenylboronic acid (2.0 equiv base, 80°C, 4h).
| Catalyst System | Ligand Class | Solvent | Base | Conversion (LCMS) | Notes |
| Pd(PPh3)4 | Phosphine (Simple) | DME/H2O | Na2CO3 | < 10% | Oxidative addition failure. |
| Pd(dppf)Cl2 | Bidentate | Dioxane/H2O | K2CO3 | 35% | Slow kinetics; incomplete. |
| Pd(OAc)2 + SPhos | Biaryl Phosphine | Toluene/H2O | K3PO4 | 88% | Excellent for steric bulk. |
| XPhos Pd G3 | Biaryl Phosphine | THF/H2O | K3PO4 | 98% | Recommended Starting Point. |
| Pd-PEPPSI-IPr | NHC | Dioxane | Cs2CO3 | 92% | Best for difficult boronic acids. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction stays clear/yellow, no product | Catalyst failed to activate or insert. | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase Temp to 100°C. |
| Formation of de-chlorinated imidazole | Protodehalogenation (Pd-H species). | Use anhydrous conditions (Protocol B). Switch solvent to n-Butanol or Toluene . Reduce reaction time. |
| Formation of homocoupled boronic acid | Oxidative homocoupling. | Degas solvents more thoroughly. Add base last. Reduce amount of O2 present. |
| Black precipitate ("Pd Black") | Catalyst decomposition. | Ligand concentration too low (if mixing in situ). Use Precatalysts (G3/G4) to ensure stability. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
- Foundational text on the design of dialkylbiaryl phosphine ligands (SPhos, XPhos) specifically for aryl chlorides.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link
- Establishes the PEPPSI catalyst system, highly effective for electron-rich heterocycles.
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link
- Discusses alternative boron sources which can be crucial when boronic acids are unstable under the basic conditions required for 2-chloroimidazoles.
-
Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of imidazole derivatives." Tetrahedron, 2006. Link
- Comprehensive review specifically covering the reactivity of halo-imidazoles.
Application Note: Strategic C-2 Functionalization of 5-(4-Fluorophenyl)-imidazole
Topic: Functionalization of the C-2 Position in 5-(4-Fluorophenyl)-1H-imidazole Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Analysis
The imidazole scaffold, particularly the 5-(4-fluorophenyl)-imidazole motif, is a privileged substructure in kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB203580). Functionalization of the C-2 position is critical for modulating potency, metabolic stability (blocking metabolic oxidation), and selectivity.
However, this transformation presents a specific regiochemical challenge: Tautomeric Ambiguity. In its unsubstituted form, 4-(4-fluorophenyl)-1H-imidazole and 5-(4-fluorophenyl)-1H-imidazole are tautomers. Direct functionalization without a protecting group strategy often leads to mixtures of C-2, C-4, and C-5 substitutions, or N-alkylation.
Key Reactivity Principles:
-
Acidity: The C-2 proton is the most acidic ring proton (
in DMSO), allowing for selective deprotonation if the N-1 position is blocked. -
Nucleophilicity: The N-3 nitrogen is a potent directing group for metal-catalyzed C-H activation.
-
Electrophilic Attack: Electrophilic aromatic substitution (SEAr) typically favors C-5 (or C-4) over C-2. Therefore, C-2 functionalization requires lithiation or metal-catalyzed C-H activation rather than classical electrophilic substitution.
Critical Precursor Workflow: Regioselective Protection
Before C-2 functionalization, the tautomeric equilibrium must be locked. The choice of protecting group (PG) dictates the regiochemistry of the final product.
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) for lithiation strategies due to their stability to strong bases and ability to direct metallation.
Workflow Diagram: Tautomer Locking & Activation
Figure 1: Protection strategy to lock the tautomer prior to C-2 functionalization.
Protocol A: C-2 Lithiation-Trapping (The "Gold Standard")
This method provides the highest regioselectivity. The protecting group on N-1 directs the lithiation exclusively to C-2 via a coordination complex (CIPE - Complex Induced Proximity Effect).
Scope: Introduction of Halogens (I, Br), Formyl (-CHO), Carboxyl (-COOH), and Alkyl groups.
Materials & Reagents
-
Substrate: 1-SEM-4-(4-fluorophenyl)-1H-imidazole (Purified isomer).
-
Base:
-Butyllithium (2.5 M in hexanes) or LDA (for sensitive substrates). -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent system).
-
Electrophile: Iodine (
), DMF, or Alkyl Halide.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an Argon atmosphere.
-
Dissolution: Add 1-SEM-protected imidazole (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL, 0.1 M). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add
-BuLi (1.2 equiv, 1.2 mmol) over 5 minutes.-
Observation: A color change (often yellow to orange) indicates anion formation.
-
Incubation: Stir at -78 °C for 30–45 minutes . (Do not warm; the C-2 lithio species is stable at low temp but can rearrange or degrade).
-
-
Quench: Add the Electrophile (1.5 equiv) dissolved in THF (2 mL) dropwise.
-
For Iodination: Use
in THF. -
For Formylation: Use anhydrous DMF.
-
-
Warming: Allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated aq.
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Deprotection (Optional): To remove SEM, treat with TBAF (1 M in THF) at 60 °C or TFA/DCM.
Data Summary: Typical Electrophile Efficiency
| Electrophile | Product Functional Group | Typical Yield | Notes |
| Iodine ( | C-2 Iodide (-I) | 85-95% | Excellent precursor for Suzuki/Sonogashira coupling. |
| DMF | C-2 Aldehyde (-CHO) | 75-85% | Key intermediate for reductive aminations. |
| C-2 Carboxylic Acid | 70-80% | Bubbling dry gas required. | |
| MeI | C-2 Methyl (-Me) | 80-90% | Fast reaction; excess MeI can quaternize N-3. |
Protocol B: Pd-Catalyzed Direct C-H Arylation
For introducing aryl groups at C-2 without a halogenation step, direct C-H activation is the modern preferred route. This utilizes the "concerted metalation-deprotonation" (CMD) mechanism or Cu-co-catalyzed acidity exploitation.
Mechanism: Copper(I) salts preferentially activate the most acidic C-H bond (C-2) over C-5, whereas Pd alone often favors the more nucleophilic C-5 (in the absence of C-2 blocking).
Reaction Scheme Diagram
Figure 2: Conditions for Direct C-H Arylation.
Protocol
-
Reagents:
-
Substrate (1.0 equiv).
-
Aryl Bromide (1.5 equiv).
-
Catalyst:
(5 mol%).[1] -
Co-Catalyst:
(10–20 mol%) — Critical for C-2 selectivity. -
Ligand:
or XPhos (10 mol%). -
Base:
(2.0 equiv). -
Solvent: DMF or DMA (degassed).
-
-
Procedure:
-
Combine solids in a pressure vial.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and heat to 120–140 °C for 12–16 hours.
-
Checkpoint: Monitor by LCMS. The C-2 arylated product usually has a distinct retention time compared to C-5 isomers.
-
-
Purification: Filter through Celite to remove metal residues. Flash chromatography (Hex/EtOAc).
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure scientific integrity, apply these validation checks during execution:
A. Regiochemistry Verification (NMR)
-
H-2 Signal: In the starting material, the C-2 proton appears as a sharp singlet (or fine doublet) typically around
7.6–7.9 ppm (depending on solvent/PG). -
Validation: Successful functionalization is confirmed by the disappearance of this specific diagnostic singlet. If the signal at ~7.8 ppm remains but a new aromatic signal appears, you likely functionalized C-5 (if unprotected) or failed to react.
-
19F-NMR: The 4-fluorophenyl group provides a built-in handle. Monitor the shift of the fluorine signal (
to ppm). A shift of >0.5 ppm often indicates a change in the electronic environment of the imidazole ring (i.e., successful C-2 substitution).
B. Lithiation Failure (Deuterium Quench Test)
If yields are low, perform a test run:
-
Lithiate as described.
-
Quench with
or . -
Run NMR.
-
Result: >95% disappearance of the C-2 proton indicates successful lithiation. If the proton remains, the reagents (
-BuLi) are wet or the temperature was incorrect.
References
-
Regioselective Lithiation of Imidazoles
-
Pd/Cu Catalyzed C-H Arylation Selectivity
- Title: "Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole" (Relevant mechanistic parallel for C-2 vs C-5 selectivity).
- Source:Adv. Synth.
-
URL:[Link]
-
General Imidazole Functionalization Reviews
- Title: "Recent Advances in the C-H Functionaliz
- Source:Chemical Reviews (General Reference for C-H activ
-
URL:[Link]
-
Synthesis of p38 Inhibitors (SB203580 Analogs)
- Title: "Pyridinyl Imidazole Inhibitors of p38 MAP Kinase."
- Source:J. Med. Chem. 2003, 46, 22, 4676–4686.
-
URL:[Link]
Sources
Troubleshooting & Optimization
purification strategies for 2-chloro-5-(4-fluorophenyl)-1H-imidazole
Status: Operational Agent: Senior Application Scientist Topic: Purification & Isolation Strategies Ticket ID: PUR-IMD-2CL-F
Introduction: The Chemical Context
Welcome to the technical support hub for 2-chloro-5-(4-fluorophenyl)-1H-imidazole . As researchers, we understand that this scaffold is a critical intermediate, often appearing in the synthesis of p38 MAP kinase inhibitors and antifungal agents.
Successfully purifying this compound requires navigating two specific chemical challenges:
-
Tautomeric Equilibrium: The 4- and 5-positions are chemically equivalent in solution due to rapid proton transfer on the nitrogen.
-
Amphoteric Nature: The electron-withdrawing chlorine at C2 and the fluorophenyl group modulate the pKa, altering standard imidazole extraction protocols.
This guide provides self-validating protocols to isolate high-purity material.
Module 1: Chemical Profile & Solubility
Before attempting purification, verify your solvent system against the expected physicochemical properties.
| Property | Value / Characteristic | Impact on Purification |
| Molecular Weight | ~196.61 g/mol | Suitable for standard LC-MS. |
| Tautomerism | 4- vs 5-aryl equilibrium | Critical: Do not attempt to separate the 4-isomer from the 5-isomer in solution; they are the same compound. |
| pKa (Acidic) | ~10.5 - 11.5 (NH) | Deprotonates in strong base (NaOH), becoming water-soluble. |
| pKa (Basic) | ~3.0 - 4.0 (Conj. Acid) | Less basic than imidazole. Requires lower pH (<2) to fully protonate and solubilize in water. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Good solubility in polar organics. |
| Stability | C2-Cl bond | Warning: Avoid heating with strong alkoxides (NaOMe) to prevent |
Module 2: The "Acid-Base Swing" Protocol
For crude reaction mixtures (>5g scale), chromatography is often inefficient. We recommend an Acid-Base Swing extraction that exploits the acidity of the imidazole NH group.
Mechanism of Action
Unlike standard imidazoles where we exploit the basic nitrogen, the electron-withdrawing chlorine and fluorophenyl groups make the NH proton sufficiently acidic. We can pull the compound into the aqueous phase as a salt, wash away non-acidic organic impurities, and then precipitate the product.
Step-by-Step Protocol
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Use 10 mL/g.
-
First Wash (Removal of Basics): Wash the organic layer with 0.5 M HCl .
-
Note: Keep the pH > 2. If too acidic, the product will protonate and lose organic solubility. This step removes highly basic impurities (e.g., unreacted amines).
-
-
Extraction (The Swing): Extract the organic layer with 1.0 M NaOH (2x).
-
Chemistry: The product deprotonates (forming the sodium salt) and moves to the aqueous layer.
-
Observation: The organic layer now contains non-acidic impurities (e.g., des-chloro byproducts, neutral precursors). Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~6–7.
-
Result: The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
Visual Workflow: Acid-Base Swing
Figure 1: The Acid-Base Swing protocol leverages the acidity of the imidazole NH to separate the target from neutral and basic impurities.
Module 3: Crystallization Strategies
If the Acid-Base Swing yields material with 90-95% purity, crystallization is the preferred "polishing" step.
Recommended Solvent Systems
| Method | Solvent System | Procedure Notes |
| Standard | Ethanol / Water | Dissolve in hot EtOH. Add hot water until turbid. Cool slowly to RT, then 4°C. |
| High Yield | EtOAc / Hexanes | Dissolve in min. vol. hot EtOAc. Add Hexanes dropwise. Caution: Product may "oil out" if Hexanes added too fast. |
| Removal of Color | Acetonitrile (ACN) | Slurry the solid in cold ACN. Many colored impurities are soluble in ACN, while the chlorinated imidazole is less soluble when cold. |
Module 4: Troubleshooting & FAQs
Q1: I see two spots on my TLC / two peaks on HPLC. Is my product decomposing?
Diagnosis: Likely Tautomerism .
-
Explanation: In solution, the proton on the imidazole nitrogen hops between N1 and N3. This creates a mixture of 2-chloro-5-(4-fluorophenyl) and 2-chloro-4-(4-fluorophenyl) tautomers.
-
Verification: Run the NMR in a solvent that slows proton exchange (like DMSO-d6) or look for broad signals. If you methylate the nitrogen, the peaks will resolve into two distinct, stable regioisomers.
-
Action: Do not try to purify these apart. They are the same biological entity in aqueous media.
Q2: I used Methanol/Sodium Methoxide to dissolve the sample, and now I have a new impurity.
Diagnosis: Nucleophilic Aromatic Substitution (
-
Explanation: The 2-position chlorine is activated by the adjacent nitrogens. Strong nucleophiles like methoxide (
) can displace the chlorine, yielding the 2-methoxy derivative. -
Action: Avoid strong alkoxide bases. Use non-nucleophilic bases like DIPEA, TEA, or inorganic carbonates (
) if basic conditions are required.
Q3: The product is oiling out during recrystallization.
Diagnosis: Supersaturation / Impurity Profile.
-
Fix:
-
Re-dissolve the oil by heating.
-
Add a "seed crystal" of pure material (if available).
-
Scratch the inner wall of the glass flask with a glass rod to induce nucleation.
-
Switch to the Ethanol/Water system, which is less prone to oiling than Hexane systems for this polarity.
-
Module 5: Chromatographic Purification (HPLC/Flash)
For final purity >99.5% (e.g., for biological assays), use Reverse Phase Chromatography.
Method Parameters
-
Column: C18 (End-capped).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Imide bonds).
Note on pH: While basic modifiers (Ammonium Hydroxide) generally improve peak shape for basic amines, the reduced basicity of this chlorinated imidazole means standard acidic modifiers (Formic Acid/TFA) usually provide excellent peak shape without tailing.
Decision Logic: Selecting the Right Method
Figure 2: Decision matrix for selecting the optimal purification route based on scale and purity requirements.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole reactivity and tautomerism).
-
Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. Link (Foundational work on 4/5-aryl imidazole purification).
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury . Imidazoles. National Institute of Diabetes and Digestive and Kidney Diseases. Link (General safety and handling of imidazole derivatives).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
troubleshooting low purity in 2-chloro-5-(4-fluorophenyl)-1H-imidazole production
Topic: Troubleshooting Low Purity & Process Optimization Support Tier: Level 3 (Senior Process Chemistry) Reference ID: TS-IMID-C2-CL
Diagnostic Triage: Identify Your Failure Mode
Before altering your synthetic route, match your analytical data (HPLC/NMR) to the impurity profiles below. The synthesis of 2-chloro-5-(4-fluorophenyl)-1H-imidazole (often an intermediate for p38 MAPK inhibitors) is notoriously sensitive to moisture and regio-isomerism.
Symptom Matrix
| Observation (HPLC/LCMS) | Probable Cause | Mechanism of Failure |
| High % Starting Material (SM) (Des-chloro) | Moisture / Oxygen Ingress | The C2-lithio species is a "hard" nucleophile. Minute traces of water in the solvent or atmosphere protonate the intermediate faster than it reacts with the chlorine source. |
| Doublet/Split Peaks in NMR (Aliphatic region) | Regioisomeric Protection | If using SEM/THP protection: You have a mixture of N1- and N3-protected isomers. While both convert to the product, they crystallize differently, trapping impurities. |
| New Peak (+34/36 mass units) | Over-chlorination | Formation of 4,5-dichloro species. Common in direct chlorination (NCS) or if excess lithiation reagent promotes di-lithiation. |
| Yellow/Orange Discoloration | Oligomerization | Imidazoles are prone to radical polymerization or oxidative coupling if the reaction quench is exothermic or uncontrolled. |
Deep Dive: The Lithiation-Quench Protocol (Industry Standard)
The most robust method for introducing a halogen at the C2 position of an imidazole is via C2-Lithiation of a protected intermediate. Direct chlorination (e.g., with NCS) is often non-selective, attacking C4/C5.
The Workflow
-
Protection: 4-(4-fluorophenyl)-1H-imidazole
N-Protected Intermediate (SEM/THP). -
Lithiation: Deprotection of C2-H using
-BuLi at -78°C. -
Quench: Reaction with Hexachloroethane (
). -
Deprotection: Acidic removal of the N-protecting group.
Troubleshooting the "Low Purity" Bottlenecks
A. The "Wet Blanket" Effect (Incomplete Conversion)
Issue: You observe 20-40% unreacted starting material despite using 1.2 eq of
-
Titrate your
-BuLi: Do not trust the bottle label. Use the diphenylacetic acid method. -
Cryogenic Dehydration: Pre-cool your THF to -78°C before adding the substrate.
-
The "Internal Quench" Test: Take a 0.1 mL aliquot of the lithiated species (before adding
) and quench into . Run NMR. If you do not see >95% D-incorporation at C2, your lithiation failed before the chlorine source was even added.
B. The Regioisomer Trap
Issue: The intermediate is an oil that refuses to crystallize, carrying impurities into the next step. Root Cause: 4-(4-fluorophenyl)imidazole has two tautomeric nitrogens. Protection (e.g., with SEM-Cl) yields two isomers:
-
1-SEM-4-(4-fluorophenyl)imidazole (Less Sterically Hindered)
-
1-SEM-5-(4-fluorophenyl)imidazole (Sterically Crowded) Solution:
-
Do not separate isomers: Both isomers lithiate at C2. Proceed to the chlorination step with the mixture.
-
Purify after deprotection: The final 2-chloro-5-(4-fluorophenyl)-1H-imidazole is a single species (tautomer) regardless of which isomer you started with. Trying to purify the protected intermediate is often a yield-killing waste of time.
C. The Electrophile Choice
Issue: Tarry byproducts.
Recommendation: Switch from NCS (N-chlorosuccinimide) to Hexachloroethane (
-
Why? NCS can act as a radical initiator, leading to polymerization.
operates via a polar mechanism (halophilic attack) which is cleaner for lithiated species.
Visualizing the Failure Pathways
The following diagram illustrates the critical decision points in the synthesis and where purity is lost.
Figure 1: Critical Control Points in the C2-Lithiation Pathway. Note that moisture ingress at Step 2 is the primary cause of low conversion.
Purification & Isolation Protocols
If your crude purity is <85%, standard recrystallization often fails due to the "sticky" nature of imidazoles. Use this pH-swing protocol.
The "Amphoteric Swing" Method
Imidazoles are amphoteric. You can use this to wash away non-basic impurities.
-
Dissolution: Dissolve crude residue in EtOAc .
-
Acid Extraction: Extract the organic layer with 1M HCl (x3).
-
Chemistry: The imidazole (pKa ~7) becomes protonated (imidazolium) and moves to the water phase.
-
Removal: Non-basic impurities (oligomers, neutral side products) stay in the EtOAc. Discard the EtOAc.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH4OH until pH ~9-10.
-
Chemistry: The imidazole deprotonates and precipitates.
-
-
Filtration: Collect the solid.
-
Polishing: Recrystallize from Acetonitrile/Water (9:1) or Toluene .
Analytical Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% to 95%.
-
Detection: 254 nm.
-
Note: The 2-chloro product will elute later than the starting material due to the lipophilicity of the chlorine atom.
Frequently Asked Questions (FAQ)
Q: Can I use direct chlorination with NCS to avoid the lithiation step? A: It is not recommended for high purity. NCS typically favors the C4/C5 positions (electrophilic aromatic substitution) or gives mixtures of mono- and di-chlorinated products. The C2 position is best accessed via lithiation (nucleophilic C2) or radical mechanisms, but lithiation is far more controllable.
Q: Why is my yield low after deprotection? A: If using SEM protection, the byproduct (formaldehyde) can react with the imidazole product. Ensure you use a scavenger (like ethanol) or vigorous reflux in HCl/EtOH to drive the deprotection to completion and wash away the protecting group byproducts.
Q: The product is pink/red. Is it ruined? A: Not necessarily. Trace oxidation of phenol-like impurities or aniline traces (if using the Sandmeyer route) can cause intense coloration. The "Amphoteric Swing" extraction (Section 4) usually removes these chromophores.
References
-
Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry, 39(19), 3929–3937.
- Context: Establishes the foundational synthesis of 4-aryl-5-pyridinylimidazoles, including the halogenation str
-
Liverton, N. J., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2180–2190.
- Context: Details the optimization of imidazole substitution patterns and purification of halogenated intermedi
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Context: The authoritative text on imidazole tautomerism and reactivity, explaining the N1/N3 protection isomerism issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
